 
            | REACTION_CXSMILES | [OH-].[K+].[Cl:3][C:4]([Cl:24])=[C:5]([C:15]1[CH:20]=[CH:19][C:18]([O:21]C#N)=[CH:17][CH:16]=1)[C:6]1[CH:11]=[CH:10][C:9]([O:12]C#N)=[CH:8][CH:7]=1.ClC(Cl)(Cl)C(C1C=CC(O)=CC=1)C1C=CC(O)=CC=1.Cl>O.CO>[Cl:3][C:4]([Cl:24])=[C:5]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1 |f:0.1| | 
| Name | |
| Quantity | 
                                                                                    440 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[K+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            methanol                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(=C(C1=CC=C(C=C1)OC#N)C1=CC=C(C=C1)OC#N)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    420 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    480 g                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    800 g                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CO                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                20 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                A 4-necked 5-liter flask, equipped with a mechanical stirrer                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                After the addition                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                is kept below 40° C                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                After the addition                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the temperature is raised to 50° C.                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                maintained for 2.5 hours                                                                             | 
| Duration | 
                                                                                2.5 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After the neutralization, the mixture is heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to reflux                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to cool to the room temperature                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The precipitates are filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClC(=C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)Cl                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |